molecular formula C21H21ClFNO3S B2558997 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034609-39-5

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No. B2558997
CAS RN: 2034609-39-5
M. Wt: 421.91
InChI Key: UAZGGPRAKLQEQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazepane ring might be formed through a cyclization reaction, while the phenyl rings could be added through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the halogenated phenyl rings might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the halogens might make it relatively dense and polar, while the multiple rings could contribute to a high boiling point .

Scientific Research Applications

Anti-Mycobacterial Agents

A study reported an efficient synthesis of phenyl cyclopropyl methanones, including compounds structurally related to the specified chemical, showcasing their potential as anti-mycobacterial agents. These compounds were evaluated for their activities against M. tuberculosis H37Rv in vitro, displaying minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. Notably, some compounds demonstrated activity against multidrug-resistant (MDR) strains, highlighting their potential in tuberculosis treatment (Dwivedi et al., 2005).

Optimization of Antitubercular Activities

Another study focused on synthesizing [4-(aryloxy)phenyl]cyclopropyl methanones, related to the compound of interest, to evaluate their antitubercular activity. These compounds showed promising in vitro activities against Mycobacterium tuberculosis H37Rv, with some displaying MICs as low as 0.78 µg/mL. One particular compound was highlighted for its effectiveness against MDR, XDR, and rifampicin-resistant clinical isolates, demonstrating potential as a novel antitubercular agent (Bisht et al., 2010).

Solution Formulation Development

Research has been conducted to develop a suitable formulation for early toxicology and clinical studies of a compound (referred to as Compound A) with structural similarities, focusing on preventing or delaying precipitation from solution upon dilution with water. The study found that solubilized, precipitation-resistant formulations achieved higher plasma concentrations in rats, dogs, and humans, suggesting a method to improve bioavailability for poorly soluble compounds (Burton et al., 2012).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new pharmaceutical, for example, it would need to undergo extensive testing to determine its efficacy and safety .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3S/c22-18-4-2-1-3-17(18)19-9-12-24(13-14-28(19,26)27)20(25)21(10-11-21)15-5-7-16(23)8-6-15/h1-8,19H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGGPRAKLQEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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